molecular formula C21H13BrFN3O2S B4991443 N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide

Cat. No.: B4991443
M. Wt: 470.3 g/mol
InChI Key: XAWQBIAYVPSLMK-UHFFFAOYSA-N
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Description

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide is a complex organic compound with the molecular formula C21H13BrFN3O2S. This compound is known for its unique structure, which includes a benzoxazole ring, a bromophenyl group, and a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide stands out due to the presence of the fluorobenzamide moiety, which imparts unique chemical and physical properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrFN3O2S/c22-15-7-3-1-5-13(15)20-25-17-11-12(9-10-18(17)28-20)24-21(29)26-19(27)14-6-2-4-8-16(14)23/h1-11H,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWQBIAYVPSLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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